molecular formula C16H13Cl4NOS B11702632 Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-

Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-

Cat. No.: B11702632
M. Wt: 409.2 g/mol
InChI Key: OCAGWVPJUUSEHZ-UHFFFAOYSA-N
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Description

Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-methyl group and a trichloroethyl group attached to a 4-chlorophenylthio moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- typically involves multiple steps. One common method includes the reaction of 4-methylbenzamide with 2,2,2-trichloroethyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-chlorophenylthiol under controlled conditions to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- exerts its effects involves interactions with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in enzymes or proteins, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into active sites of enzymes, thereby affecting their function .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-chlorophenylthio group enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H13Cl4NOS

Molecular Weight

409.2 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide

InChI

InChI=1S/C16H13Cl4NOS/c1-10-2-4-11(5-3-10)14(22)21-15(16(18,19)20)23-13-8-6-12(17)7-9-13/h2-9,15H,1H3,(H,21,22)

InChI Key

OCAGWVPJUUSEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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